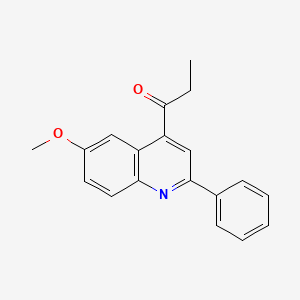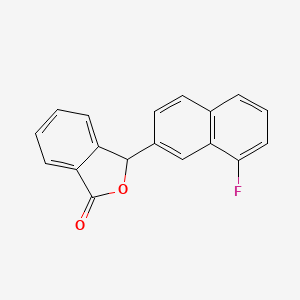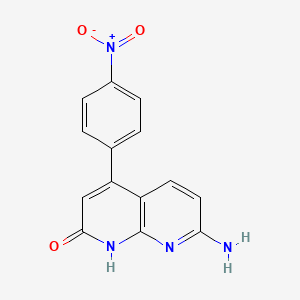![molecular formula C16H9N3O3 B11842035 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 141717-44-4](/img/structure/B11842035.png)
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one is a heterocyclic compound that features a unique structure combining an indene moiety with a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrophenylhydrazine with indanone derivatives under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making it a candidate for further pharmacological studies.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one exerts its effects is primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indeno-pyrazole core structure allows for binding to specific molecular targets, influencing pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one can be compared to other similar compounds such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring and nitro groups, but with different substituents and additional heterocyclic rings, leading to distinct properties and applications.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Another compound with a pyrazole core, but with a tetrazole ring, which imparts unique energetic properties.
The uniqueness of this compound lies in its specific structural combination of an indene and pyrazole ring, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
141717-44-4 |
|---|---|
Molekularformel |
C16H9N3O3 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C16H9N3O3/c20-16-13-4-2-1-3-12(13)15-14(16)9-17-18(15)10-5-7-11(8-6-10)19(21)22/h1-9H |
InChI-Schlüssel |
KKYYBRRPIZRIEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=NN3C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)
![4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841997.png)
![1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)

![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)

